3-Isopropylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylcyclopentene is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopentene, where an isopropyl group is attached to the third carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylcyclopentene typically involves the alkylation of cyclopentene. One common method is the Friedel-Crafts alkylation, where cyclopentene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield 3-isopropylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Isopropylcyclopentanol or 3-isopropylcyclopentanone.
Reduction: 3-Isopropylcyclopentane.
Substitution: 3-Isopropyl-1-chlorocyclopentene or 3-isopropyl-1-bromocyclopentene.
Scientific Research Applications
3-Isopropylcyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Isopropylcyclopentene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, facilitated by the catalyst, resulting in the saturation of the ring.
Substitution: Halogen
Properties
CAS No. |
4276-45-3 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3-propan-2-ylcyclopentene |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
WGGDPEMWUJIPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.